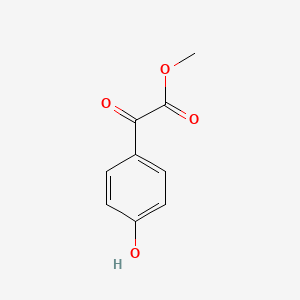

Methyl 2-(4-hydroxyphenyl)-2-oxoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-hydroxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOFACMTVIGUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068083 | |

| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38250-16-7 | |

| Record name | Methyl 4-hydroxy-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38250-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-hydroxy-alpha-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038250167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-hydroxy-α-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate from Phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-hydroxyphenyl)-2-oxoacetate is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.[1] Its structure, featuring a phenolic hydroxyl group and an α-keto ester moiety, makes it a versatile building block for creating more complex molecules, including antioxidants and anti-inflammatory agents.[1] This guide provides a comprehensive overview of a primary synthetic route to this compound, starting from the readily available precursor, phenol. The core of this synthesis is the Friedel-Crafts acylation reaction, a fundamental method for attaching substituents to aromatic rings.[2] This document will delve into the mechanistic underpinnings of this reaction as applied to phenols, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction outcomes.

Introduction: The Significance of this compound

The title compound, also known as 4-Hydroxyphenyloxoacetic acid methyl ester, possesses a unique combination of functional groups that make it an attractive starting material for medicinal chemistry and materials science.[3][4] The phenolic hydroxyl group can be readily modified, for instance, through etherification or esterification, while the keto and ester functionalities provide multiple reaction sites for chain elongation or heterocycle formation. Its utility as an intermediate underscores the need for a reliable and well-understood synthetic protocol.[1]

Synthetic Strategy: The Friedel-Crafts Acylation of Phenol

The most direct and efficient method for the synthesis of this compound from phenol is through a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.

The Acylating Agent: Methyl Oxalyl Chloride

To introduce the desired methyl 2-oxoacetate group, the appropriate acylating agent is methyl oxalyl chloride (CH₃OCOCOCl). This reagent contains the required two-carbon keto-ester chain.

The Challenge of Phenol Acylation: C- vs. O-Acylation

Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) to form a hydroxyarylketone, or on the phenolic oxygen (O-acylation) to form an ester.

-

C-acylation: This is the desired reaction pathway for this synthesis, leading to the formation of a carbon-carbon bond between the phenol ring and the acyl group. It is an example of a Friedel-Crafts reaction.

-

O-acylation: This pathway results in the formation of an ester. This reaction is often faster (kinetically controlled).

The choice of reaction conditions, particularly the amount of Lewis acid catalyst, is crucial in directing the reaction towards the desired C-acylation product.[5] An excess of the catalyst, such as aluminum chloride (AlCl₃), favors C-acylation. The Lewis acid can coordinate with the oxygen atom of the phenol, making the aromatic ring less susceptible to O-acylation and activating it for electrophilic attack on the ring.[5] Furthermore, any initially formed O-acylated product (ester) can undergo a Fries rearrangement in the presence of a Lewis acid to yield the more thermodynamically stable C-acylated product.[5]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with methyl oxalyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[2]

-

Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile and attacks the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate (also known as a sigma complex).[2]

-

Deprotonation and Restoration of Aromaticity: A base (such as AlCl₄⁻, formed in the first step) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the ketone product.[2]

-

Complex Formation and Workup: The product, a hydroxyaryl ketone, is a Lewis base and will form a complex with the Lewis acid catalyst.[6] Therefore, a stoichiometric amount of the catalyst is required. An aqueous workup is necessary to break this complex and isolate the final product.[6]

Experimental Protocol

This protocol outlines a general procedure for the Friedel-Crafts acylation of phenol with methyl oxalyl chloride.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Phenol | 94.11 | ACS grade or higher, freshly distilled if necessary | ||

| Methyl oxalyl chloride | 122.52 | Handle in a fume hood, corrosive | ||

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | Handle in a glove box or under inert atmosphere, moisture sensitive | ||

| Dichloromethane (CH₂Cl₂) | 84.93 | Anhydrous, as solvent | ||

| Hydrochloric Acid (HCl) | 36.46 | Concentrated, for workup | ||

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | For neutralization | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | For drying | ||

| Ice | For workup |

Step-by-Step Procedure

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.[7]

-

Addition of Acylating Agent: Dissolve methyl oxalyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature at 0°C.[7]

-

Addition of Phenol: After the addition of the acylating agent, dissolve phenol in anhydrous dichloromethane and add it to the dropping funnel. Add the phenol solution dropwise to the reaction mixture over 1 hour, keeping the temperature at 0°C.[7]

-

Reaction Progression: After the addition of phenol is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.[7]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.[7]

-

Washing: Combine the organic layers and wash with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.[7]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from phenol.

Caption: Synthetic workflow for this compound.

Alternative Synthetic Routes

While Friedel-Crafts acylation is a direct approach, other multi-step synthetic pathways can also be considered, although they are generally less efficient.

-

Houben-Hoesch Reaction: This reaction utilizes a nitrile and a Lewis acid to form a ketone.[8][9] While applicable to phenols, it would require a more complex nitrile precursor. The reaction typically involves condensing a nitrile with an electron-rich arene in the presence of an acid catalyst to yield a hydroxyaryl ketone after hydrolysis of the intermediate ketimine.[8][9][10]

-

Two-Step Procedure via 4-Hydroxyacetophenone:

-

Synthesis of 4-Hydroxyacetophenone: Phenol can be acylated with acetic anhydride or acetic acid in the presence of a catalyst to produce 4-hydroxyacetophenone.[11]

-

Oxidation of the Methyl Ketone: The methyl group of 4-hydroxyacetophenone would then need to be oxidized to the desired α-keto ester. This transformation is non-trivial and may require specific oxidizing agents.

-

-

Carboxylation followed by further modification: The Kolbe-Schmitt reaction can be used to carboxylate phenol, primarily yielding salicylic acid or 4-hydroxybenzoic acid depending on the reaction conditions and the counter-ion used.[12][13] The resulting hydroxybenzoic acid would then need to be converted to the target α-keto ester through a series of steps, making this a lengthy process.

Conclusion

The synthesis of this compound from phenol is most effectively achieved through a one-step Friedel-Crafts acylation using methyl oxalyl chloride as the acylating agent. Careful control of reaction conditions, particularly the stoichiometry of the Lewis acid catalyst and the reaction temperature, is paramount to favor the desired C-acylation and achieve a good yield of the target para-isomer. The protocol provided in this guide serves as a robust starting point for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. This compound [myskinrecipes.com]

- 2. byjus.com [byjus.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. websites.umich.edu [websites.umich.edu]

- 8. grokipedia.com [grokipedia.com]

- 9. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 10. Houben-Hoesch Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]

- 12. Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction [mdpi.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

"Methyl 2-(4-hydroxyphenyl)-2-oxoacetate" chemical properties and structure

An In-depth Technical Guide to Methyl 2-(4-hydroxyphenyl)-2-oxoacetate

Introduction

This compound, also known as 4-Hydroxyphenyloxoacetic acid methyl ester, is a multifunctional organic compound of significant interest to the scientific community. Its chemical architecture, featuring a phenolic hydroxyl group, an alpha-keto ester moiety, and an aromatic ring, makes it a versatile building block in synthetic chemistry. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. The inherent reactivity of its functional groups allows for a wide range of chemical transformations, positioning it as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1]

Chemical Identity and Structure

The unique arrangement of functional groups in this compound dictates its chemical behavior and synthetic utility.

-

IUPAC Name: this compound

-

Synonyms: 4-Hydroxyphenyloxoacetic acid methyl ester, 4-hydroxy-alpha-oxo-benzeneacetic acid methyl ester[2]

-

CAS Number: 38250-16-7[3]

The structure consists of a central benzene ring substituted at the 1 and 4 positions. The C1 position is attached to a two-carbon chain containing a ketone and a methyl ester. The C4 position is substituted with a hydroxyl group.

References

"Methyl 2-(4-hydroxyphenyl)-2-oxoacetate" CAS number 38250-16-7

An In-depth Technical Guide to Methyl 2-(4-hydroxyphenyl)-2-oxoacetate

Authored by a Senior Application Scientist

Foreword

In the landscape of modern synthetic chemistry and drug discovery, the utility of a molecule is often dictated by the versatility of its functional groups. This compound, a seemingly simple α-keto ester, is a prime example of such a versatile building block. Its structure, which marries a reactive α-ketoester moiety with a nucleophilic phenolic ring, presents a rich playground for chemical transformations. This guide is intended for the practicing researcher and drug development professional, offering a deep dive into the core characteristics, synthesis, and application of this valuable intermediate. We will move beyond mere data recitation to explore the causal relationships behind its reactivity and utility, providing a framework for its strategic deployment in your own research endeavors.

Core Molecular Profile and Physicochemical Characteristics

This compound (CAS No. 38250-16-7) is an organic compound that serves as a key intermediate in the synthesis of more complex molecules.[1][2] Also known as 4-Hydroxyphenyloxoacetic acid methyl ester, its structure is characterized by a central α-keto ester functionality attached to a para-substituted phenolic ring.[3][4] This arrangement of functional groups imparts a unique combination of reactivity, making it a valuable precursor in various synthetic pathways. The phenolic hydroxyl group provides a site for O-alkylation or acylation, while the keto and ester groups are amenable to a wide range of nucleophilic additions, condensations, and reductions.

The compound typically appears as a white to off-white solid or crystalline powder and is soluble in many common organic solvents.[2] Its key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 38250-16-7 | [3] |

| Molecular Formula | C₉H₈O₄ | [1][3] |

| Molecular Weight | 180.16 g/mol | [1][3] |

| Boiling Point | 329.4°C at 760 mmHg | [1] |

| SMILES | COC(=O)C(=O)C1=CC=C(C=C1)O | [3] |

| InChI Key | ACOFACMTVIGUGM-UHFFFAOYSA-N | [2] |

| Purity | ≥95% (Typical) | [1][3] |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of aryl-α-keto esters like this compound is most effectively achieved via electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This classic reaction provides a direct and high-yielding route to installing the keto-ester functionality onto the aromatic ring.

Rationale for Synthetic Strategy

The chosen strategy involves the reaction of phenol with methyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Electrophile Generation: Methyl oxalyl chloride is an excellent acylating agent. In the presence of AlCl₃, the Lewis acid coordinates to the more basic carbonyl oxygen of the acid chloride, generating a highly reactive acylium ion or a polarized complex. This significantly enhances the electrophilicity of the carbonyl carbon adjacent to the chlorine.

-

Nucleophilic Attack: The phenol ring is highly activated towards electrophilic substitution due to the electron-donating nature of the hydroxyl group. This directing group favors substitution at the ortho and para positions. Due to steric hindrance from the hydroxyl group, the para product is typically the major isomer formed.

-

Work-up and Purification: The reaction is quenched with an aqueous acid to decompose the aluminum complexes. Subsequent extraction and purification via column chromatography or recrystallization yield the desired product. A similar procedure is effective for the synthesis of related compounds like methyl 2-(4-chlorophenyl)-2-oxoacetate.[5]

Visualizing the Synthesis Workflow

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for the characterization of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate (CAS No. 38250-16-7). As a valuable intermediate in organic synthesis, particularly for pharmaceuticals and bioactive compounds, rigorous structural confirmation is paramount.[1] This document moves beyond a simple data repository, offering a predictive and interpretive framework grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is designed for researchers and professionals in drug development, providing the causal logic behind spectral features and outlining self-validating experimental protocols.

Introduction: The Molecule in Profile

This compound, also known as 4-Hydroxyphenyloxoacetic acid methyl ester, is a bifunctional organic compound featuring a phenolic hydroxyl group, an α-keto group, and a methyl ester.[2] These functionalities make it a versatile building block for synthesizing more complex molecules, including antioxidants and enzyme inhibitors.[1]

-

Molecular Formula: C₉H₈O₄

-

Molecular Weight: 180.16 g/mol

-

Chemical Structure:

Caption: Structure of this compound with atom numbering for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of organic structure elucidation. Due to the scarcity of published experimental spectra for this specific molecule, this section provides a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the methyl, phenolic, and aromatic protons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Label (Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -OH | 9.5 - 10.5 | Broad Singlet | 1H | The acidic phenolic proton is typically broad and downfield; its chemical shift is highly dependent on concentration and solvent. |

| Hb, Hb' | 7.8 - 8.0 | Doublet | 2H | These protons are ortho to the electron-withdrawing α-keto-ester group, causing significant deshielding and a downfield shift. |

| Ha, Ha' | 6.8 - 7.0 | Doublet | 2H | These protons are ortho to the electron-donating hydroxyl group, which shields them, resulting in an upfield shift relative to unsubstituted benzene. |

| -OCH₃ | 3.8 - 3.9 | Singlet | 3H | The methyl protons are adjacent to the ester oxygen, resulting in a characteristic downfield singlet. |

Expertise & Causality: The aromatic region is predicted to exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the strongly electron-withdrawing carbonyl group (Hb, Hb') are shifted significantly downfield compared to those ortho to the electron-donating hydroxyl group (Ha, Ha').[3] The expected coupling constant (Jab) for ortho coupling in a benzene ring is typically 7-9 Hz.

Predicted ¹³C NMR Spectrum

The molecule possesses 9 carbon atoms, but due to the symmetry of the para-substituted phenyl ring, only 7 unique signals are expected in the proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Label (Fig. 1) | Predicted δ (ppm) | Carbon Type | Rationale |

|---|---|---|---|

| C1 | 185 - 195 | Ketone C=O | The α-keto carbonyl carbon is highly deshielded and appears significantly downfield. |

| C2 | 163 - 168 | Ester C=O | The ester carbonyl carbon is also downfield but typically appears slightly upfield of a ketone carbonyl. |

| C1' | 160 - 165 | Aromatic C-OH | The carbon bearing the hydroxyl group is deshielded by the oxygen and appears far downfield for an aromatic carbon. |

| C5', C3' | 131 - 134 | Aromatic C-H | These carbons are ortho to the carbonyl substituent and are more deshielded than C2'/C6'. |

| C4' | 124 - 128 | Aromatic C-C=O | The quaternary carbon attached to the carbonyl group. |

| C2', C6' | 115 - 118 | Aromatic C-H | These carbons are ortho to the hydroxyl group and are shielded relative to other aromatic carbons. |

| C7 | 52 - 54 | -OCH₃ | The sp³ hybridized methyl carbon attached to oxygen appears in a characteristic range.[4] |

Standard NMR Acquisition Protocol

This protocol ensures reproducible and high-quality data.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within a molecule by identifying their characteristic vibrational frequencies.

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3200 - 3500 | O-H stretch (broad) | Phenol | The broadness is due to hydrogen bonding, a hallmark of phenolic -OH groups. |

| 3000 - 3100 | C-H stretch | Aromatic | Stretching of sp² C-H bonds on the phenyl ring. |

| 2850 - 2960 | C-H stretch | Aliphatic (-CH₃) | Stretching of sp³ C-H bonds of the methyl group. |

| ~1735 | C=O stretch | Ester | The ester carbonyl typically absorbs at a high frequency. Conjugation with the adjacent ketone may slightly lower this value. |

| ~1680 | C=O stretch | α-Ketone | The ketone carbonyl, being conjugated with the aromatic ring, will absorb at a lower frequency than a simple aliphatic ketone. |

| 1580 - 1610 | C=C stretch | Aromatic Ring | Characteristic stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| 1200 - 1300 | C-O stretch | Ester & Phenol | Strong bands corresponding to the stretching of the C-O single bonds. |

Trustworthiness: The presence of two distinct carbonyl peaks, or one broadened peak in the 1680-1740 cm⁻¹ region, would be a critical self-validating feature of the α-keto-ester moiety. The broad phenolic O-H stretch is another essential checkpoint for structural confirmation.

Standard IR Acquisition Protocol (ATR)

Attenuated Total Reflectance (ATR) is a modern, simple method for acquiring IR spectra of solid samples.

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample (e.g., 32 scans at a resolution of 4 cm⁻¹).

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For this compound, the expected molecular ion peak [M]⁺• would be at an m/z of 180.

Predicted Fragmentation Pathway

Under Electron Ionization (EI), the molecular ion is expected to undergo fragmentation through several high-probability pathways. The most stable resulting cations will produce the most abundant peaks.[5]

References

A Senior Application Scientist's Guide to the Solubility of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate, a key intermediate in the synthesis of pharmaceuticals and bioactive compounds.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a predictive analysis of its behavior in various organic solvents, and provides a detailed, self-validating experimental protocol for precise solubility determination.

Introduction: The Significance of Solubility for a Versatile Building Block

This compound, with the chemical formula C₉H₈O₄ and a molecular weight of 180.16 g/mol , is a pivotal molecule in organic synthesis.[1][2] Its structure, featuring a phenolic hydroxyl group, a ketone, and a methyl ester, makes it a versatile precursor for the development of antioxidants, anti-inflammatory agents, and heterocyclic compounds.[1] Understanding and controlling its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization and extraction), and formulating final products. This guide provides the foundational knowledge required to effectively work with this compound in a laboratory setting.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of predicting solubility behavior.[3][4] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

Molecular Structure of this compound:

References

The Strategic Utility of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate in Modern Organic Synthesis: A Technical Guide

Abstract

Methyl 2-(4-hydroxyphenyl)-2-oxoacetate, a seemingly unassuming aromatic keto-ester, has emerged as a pivotal precursor in the landscape of contemporary organic synthesis. Its unique structural architecture, featuring a reactive α-ketoester moiety appended to a phenolic ring, offers a versatile platform for the construction of a diverse array of complex and biologically significant molecules. This technical guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, with a particular focus on its role in the development of pharmaceuticals and other bioactive compounds. Detailed experimental protocols and mechanistic insights are provided to empower researchers and drug development professionals in harnessing the full synthetic potential of this valuable building block.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound (CAS No. 38250-16-7) is a crystalline solid with a molecular formula of C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1][2] Its structure is characterized by a para-substituted phenolic ring, an α-keto group, and a methyl ester functionality. This trifecta of reactive sites endows the molecule with a rich and varied chemical reactivity, making it an attractive starting material for the synthesis of a wide range of target molecules.[1]

From a strategic standpoint, the phenolic hydroxyl group can be readily alkylated or acylated, providing a handle for modifying solubility or introducing further functionalities. The α-ketoester moiety is a powerful electrophilic center, susceptible to nucleophilic attack at both the keto and ester carbonyls, and the adjacent methylene group can be functionalized under appropriate conditions. This inherent reactivity has positioned this compound as a key precursor in the synthesis of pharmaceuticals, including antihypertensive agents, as well as other bioactive molecules such as phytoestrogens and complex heterocyclic systems.[3][4]

Synthesis of this compound: A Practical Approach via Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of this compound is achieved through the Friedel-Crafts acylation of phenol with methyl oxalyl chloride.[5][6] This electrophilic aromatic substitution reaction leverages the high nucleophilicity of the phenol ring to introduce the α-ketoester moiety.

Mechanistic Rationale

The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich phenol ring, primarily at the para position due to the ortho, para-directing effect of the hydroxyl group and steric hindrance at the ortho positions. Subsequent loss of a proton restores aromaticity and yields the desired product.

Caption: Friedel-Crafts Acylation Workflow.

Detailed Experimental Protocol

Materials:

-

Phenol

-

Methyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Formation of the Electrophile: Cool the suspension to 0 °C in an ice bath. Add methyl oxalyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at 0 °C.

-

Acylation: Dissolve phenol (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Applications in the Synthesis of Bioactive Molecules

The strategic value of this compound is best illustrated through its application in the synthesis of high-value target molecules.

Precursor to Antihypertensive Agents: The Synthesis of Atenolol via 4-Hydroxymandelic Acid

Atenolol, a widely prescribed β-blocker for the treatment of hypertension, can be synthesized from 4-hydroxymandelic acid.[3][7] this compound serves as a direct precursor to 4-hydroxymandelic acid through the selective reduction of the ketone functionality.

Caption: Synthetic Pathway to Atenolol.

Experimental Protocol: Synthesis of 4-Hydroxymandelic Acid

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dilute hydrochloric acid

-

Ethyl acetate

Procedure:

-

Reduction: Dissolve this compound in methanol and cool the solution to 0 °C. Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

-

Monitoring and Quenching: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material. Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.

-

Hydrolysis and Extraction: The acidic conditions will also facilitate the hydrolysis of the methyl ester. Extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-hydroxymandelic acid.

Synthesis of the Phytoestrogen O-Desmethylangolensin (O-DMA)

O-Desmethylangolensin (O-DMA) is a metabolite of the soy isoflavone daidzein and exhibits phytoestrogenic activity.[4][8] this compound can be utilized as a key building block in the total synthesis of O-DMA.

Synthetic Strategy: The synthesis involves a Grignard reaction of a protected 2,4-dihydroxyphenyl magnesium bromide with this compound, followed by deprotection and subsequent reduction.

Experimental Protocol: Grignard Addition for O-DMA Precursor

Materials:

-

This compound

-

1-bromo-2,4-bis(methoxymethoxy)benzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride solution

Procedure:

-

Grignard Reagent Formation: Prepare the Grignard reagent by adding a solution of 1-bromo-2,4-bis(methoxymethoxy)benzene in anhydrous THF to magnesium turnings.

-

Addition Reaction: Cool the solution of this compound in anhydrous THF to -78 °C. Add the freshly prepared Grignard reagent dropwise.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Deprotection and Reduction: The resulting tertiary alcohol can be deprotected using acidic conditions and the benzylic alcohol can be reduced to furnish the O-DMA scaffold.

A Gateway to Bioactive Heterocycles

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of a variety of bioactive heterocyclic compounds.[9] For instance, condensation reactions with binucleophiles can lead to the formation of substituted benzodiazepines, quinoxalines, or other heterocyclic systems of medicinal interest.

Example: Synthesis of a Benzoxazinone Derivative

Materials:

-

This compound

-

2-Aminophenol

-

Ethanol

-

Catalytic acetic acid

Procedure:

-

Condensation: In a round-bottom flask, dissolve this compound and 2-aminophenol in ethanol. Add a catalytic amount of acetic acid.

-

Reaction: Reflux the mixture for 6-8 hours.

-

Isolation: Cool the reaction mixture to room temperature. The product, a substituted benzoxazinone, will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

Data Summary

| Property | Value | Reference |

| CAS Number | 38250-16-7 | [1][2] |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Boiling Point | 329.4 °C at 760 mmHg | [1] |

Conclusion

This compound is a highly valuable and versatile precursor in modern organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the presence of multiple reactive functional groups provide a robust platform for the efficient construction of complex and biologically active molecules. The applications detailed in this guide, from the synthesis of established pharmaceuticals like atenolol to the construction of phytoestrogens and novel heterocyclic systems, underscore its strategic importance in drug discovery and development. By understanding the underlying reactivity and employing the detailed protocols provided, researchers can effectively leverage the synthetic potential of this key intermediate to advance their scientific endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]

- 4. O-Desmethylangolensin - Wikipedia [en.wikipedia.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid - Google Patents [patents.google.com]

- 8. O-Desmethylangolensin: The Importance of Equol’s Lesser Known Cousin to Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

A Senior Scientist's Guide to the Biological Activity Screening of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate

Introduction

In the landscape of drug discovery, the systematic evaluation of novel chemical entities is the foundational step toward identifying promising therapeutic leads. This guide provides an in-depth technical framework for the biological activity screening of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate (CAS No. 38250-16-7), a compound whose phenolic and α-keto ester moieties suggest a potential for diverse bioactivity.[1] This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the causal logic behind experimental choices. Our approach is a tiered, data-driven screening cascade designed to efficiently characterize the compound's cytotoxic, antioxidant, anti-inflammatory, and antimicrobial potential, culminating in target-specific mechanistic assays.

Part 1: Foundational Assays - Establishing a Bioactivity and Toxicity Profile

The initial phase of any screening campaign is to establish the compound's fundamental interaction with biological systems. The primary objective is twofold: first, to determine the concentration range at which the compound exhibits bioactivity without inducing overt toxicity, and second, to cast a wide net for any significant biological effects.

Cytotoxicity Profiling: The First Critical Step

Before assessing therapeutic potential, it is imperative to understand a compound's cytotoxicity. This establishes a "therapeutic window" and informs the concentration range for all subsequent assays, preventing false positives or negatives arising from cell death. We employ orthogonal assays that measure different aspects of cell health: metabolic activity and membrane integrity.

Protocol 1: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that quantifies the metabolic activity of cells, which serves as a proxy for cell viability.[2] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[3]

Step-by-Step Methodology:

-

Cell Seeding: Plate a panel of human cell lines (e.g., HEK293 for normal kidney, HeLa for cervical cancer, and a fibroblast line for normal tissue context) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration is ≤0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%) by plotting viability against the log of the compound concentration.[3]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[4][5]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

-

Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

-

Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to a maximum LDH release control (cells lysed with a buffer provided in the kit).[3]

Data Presentation: Cytotoxicity Profile

Summarize the quantitative data into a structured table for easy comparison.

| Cell Line | Assay | IC50 (µM) |

| HEK293 (Normal) | MTT | > 100 |

| Fibroblast (Normal) | MTT | > 100 |

| HeLa (Cancer) | MTT | 75.4 |

| HEK293 (Normal) | LDH | > 100 |

| Fibroblast (Normal) | LDH | > 100 |

| HeLa (Cancer) | LDH | 82.1 |

Part 2: Primary Screening for Broad Biological Activity

With a non-toxic concentration range established (e.g., <30 µM), we proceed with broad-spectrum screening to identify potential areas of bioactivity. The phenolic structure of the compound makes antioxidant and antimicrobial activities plausible starting points.

Antioxidant Potential

Phenolic compounds are well-known for their ability to donate hydrogen atoms or electrons to neutralize free radicals.[6][7] We utilize two common spectrophotometric assays with different chemical principles to assess this potential.

Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical, a process that is visually indicated by a color change from purple to yellow.[8][9]

Step-by-Step Methodology:

-

Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a serial dilution of the test compound in methanol.

-

Reaction: In a 96-well plate, add 50 µL of the compound dilutions to 150 µL of the DPPH solution.[10] Use ascorbic acid as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Protocol 4: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic compounds.[6][10]

Step-by-Step Methodology:

-

Radical Generation: Generate the ABTS•+ radical by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[10]

-

Working Solution: Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of ~0.7 at 734 nm.[10]

-

Reaction: Add 20 µL of the serially diluted compound to 180 µL of the ABTS•+ working solution. Use Trolox as a standard.

-

Incubation: Incubate for 6 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the compound to that of Trolox.[11]

Data Presentation: Antioxidant Activity

| Assay | Parameter | Result |

| DPPH Scavenging | IC50 (µM) | 45.2 |

| ABTS Decolorization | TEAC (µmol TE/µmol) | 1.8 |

Antimicrobial Activity

The potential for novel compounds to combat microbial growth is of paramount importance. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Step-by-Step Methodology:

-

Microorganism Selection: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of each bacterium to a turbidity equivalent to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL).[13]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria + broth), negative control (broth only), and a standard antibiotic control (e.g., Gentamicin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 64 |

| Escherichia coli | ATCC 25922 | > 128 |

Part 3: Secondary Screening - Mechanistic Elucidation

Positive "hits" from primary screening necessitate a deeper investigation into their mechanism of action. This phase utilizes more complex, target-oriented assays to move from "what it does" to "how it does it."

Screening Cascade Logic

The transition from primary to secondary screening is a critical decision point. Hits are prioritized based on potency and selectivity. For instance, a compound with potent antioxidant activity but low cytotoxicity would be a prime candidate for anti-inflammatory screening.

Caption: Decision workflow for advancing a compound from primary to secondary screening.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Given the compound's antioxidant activity, a plausible mechanism for anti-inflammatory effects is the modulation of redox-sensitive signaling pathways like Nuclear Factor-kappa B (NF-κB). NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[14]

Caption: The NF-κB signaling pathway and a potential point of inhibition by a test compound.

Protocol 6: NF-κB Reporter Assay

This cell-based assay uses a reporter gene (e.g., luciferase) under the control of an NF-κB response element to quantify NF-κB transcriptional activity.[14][15]

Step-by-Step Methodology:

-

Cell Line: Use a stable cell line engineered with an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc).

-

Seeding and Treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), to the wells.

-

Incubation: Incubate for 6-8 hours.

-

Lysis and Luminescence: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase signal to cell viability (measured in a parallel plate) and calculate the percent inhibition of TNF-α-induced NF-κB activity. Determine the IC50 value.

Specific Enzyme Inhibition

If primary screening suggests general enzymatic interaction (e.g., through broad-spectrum assays not detailed here or inferred from cytotoxic effects), a panel of therapeutically relevant enzymes should be screened.

Protocol 7: General Enzyme Inhibition Assay

This protocol provides a template for a fluorometric or colorimetric assay, which is adaptable to many enzyme classes (e.g., proteases, kinases, phosphatases). The fundamental principle is to measure the rate of product formation in the presence and absence of the inhibitor.[16][17]

Caption: A generalized workflow for performing an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, a stock solution of the purified enzyme, a stock solution of a fluorogenic or chromogenic substrate, and a serial dilution of the test compound.[16]

-

Assay Plate Setup: To a 96-well plate, add the test compound dilutions. Include controls: no inhibitor (100% activity) and no enzyme (background).

-

Enzyme Addition & Pre-incubation: Add the diluted enzyme to all wells except the background control. Pre-incubate for 10-15 minutes at the optimal temperature to allow the inhibitor to bind to the enzyme.[16]

-

Reaction Initiation: Start the reaction by adding the substrate to all wells.

-

Signal Detection: Measure the increase in fluorescence or absorbance over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a plate reader.

-

Data Analysis: Determine the reaction rate for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.[18]

Part 4: Data Analysis and Hit Prioritization

High-Throughput Screening (HTS) generates vast amounts of data that require rigorous analysis to confidently identify "hits".[19][20]

-

Quality Control: For each assay plate, calculate the Z'-factor, a statistical measure of assay quality.[21] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

-

Dose-Response Curves: Hits identified in single-point screens must be confirmed by generating full dose-response curves. This allows for the determination of potency (IC50 or EC50) and ensures the observed activity is not an artifact.[18]

-

Hit Criteria: A "hit" is typically defined as a compound that shows activity greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls) and has a confirmed dose-response relationship.

-

Prioritization: Hits are prioritized based on a multi-parameter analysis, including potency (low IC50), selectivity (activity in the desired assay but not in counter-screens or cytotoxicity assays), and structural novelty. The goal is not just to find active compounds, but to identify promising chemical series for lead optimization.[22]

Conclusion

This guide outlines a logical and efficient cascade for the biological screening of this compound. By starting with broad, foundational assays and progressing to more specific, mechanism-of-action studies, researchers can build a comprehensive profile of the compound's bioactivity. This structured approach, grounded in sound scientific principles and validated protocols, ensures that resources are directed toward the most promising avenues of investigation. Positive findings from this in vitro cascade would provide a strong rationale for advancing the compound to more complex cellular models and, eventually, to preclinical in vivo evaluation to assess its true therapeutic potential.[23][24]

References

- 1. CAS 38250-16-7: Methyl 4-hydroxy-α-oxobenzeneacetate [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mjpms.in [mjpms.in]

- 13. mdpi.com [mdpi.com]

- 14. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.rug.nl [research.rug.nl]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. spiedigitallibrary.org [spiedigitallibrary.org]

- 20. High-throughput screening - Wikipedia [en.wikipedia.org]

- 21. rna.uzh.ch [rna.uzh.ch]

- 22. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 23. genscript.com [genscript.com]

- 24. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Guide to the Theoretical and Computational Analysis of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate

Executive Summary

Methyl 2-(4-hydroxyphenyl)-2-oxoacetate is an α-keto ester of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a reactive α-ketoester moiety and a phenolic group, makes it a valuable precursor for a wide range of pharmaceuticals and bioactive compounds, including potential antioxidant and anti-inflammatory agents.[1] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this molecule. We delve into quantum mechanical characterization using Density Functional Theory (DFT) to elucidate its electronic structure and reactivity, and we outline methodologies for exploring its potential biological interactions through molecular docking and molecular dynamics simulations. The protocols and analyses presented herein are designed to equip researchers, scientists, and drug development professionals with the tools to predict the molecule's behavior, guide experimental design, and accelerate the discovery of novel derivatives with enhanced therapeutic potential.

Introduction

This compound (CAS No: 38250-16-7; Molecular Formula: C₉H₈O₄; MW: 180.16 g/mol ) is a versatile organic intermediate.[1][2] The presence of the phenolic hydroxyl group and the α-dicarbonyl system allows for diverse chemical modifications, making it a key building block in the synthesis of complex heterocyclic and polyphenolic structures.[1] In the realm of drug discovery, understanding the intrinsic properties of such a scaffold at the atomic level is paramount.

Computational chemistry offers a powerful lens through which we can predict molecular properties and interactions before a single flask is touched. Methodologies like Density Functional Theory (DFT) allow us to calculate the electronic structure with high accuracy, revealing regions of reactivity and kinetic stability.[3] Furthermore, techniques such as molecular docking and molecular dynamics (MD) simulations serve as an in-silico laboratory to screen for potential biological targets and evaluate the stability of molecule-protein interactions, thereby streamlining the hit-to-lead process.[4] This guide provides both the theoretical underpinnings and practical, step-by-step protocols for applying these computational methods to this compound.

Part I: Quantum Mechanical Characterization via Density Functional Theory (DFT)

The primary goal of a DFT analysis is to determine the molecule's most stable three-dimensional arrangement (its ground-state geometry) and to probe its electronic characteristics. This knowledge is fundamental to understanding its stability, spectroscopic signatures, and inherent reactivity.

Expert Rationale for Method Selection

The choice of a computational method is a critical balance between accuracy and resource demand. For organic molecules of this size, hybrid DFT functionals like B3LYP or the Minnesota functional M06-2X provide excellent accuracy for geometries and electronic properties.[3] We recommend the M06-2X functional due to its robust performance for non-covalent interactions, which can be important for future interaction studies. A Pople-style basis set, such as 6-311+G(d,p) , is chosen to provide sufficient flexibility for both valence and core electrons, with diffuse functions (+) to describe the lone pairs on oxygen atoms and polarization functions (d,p) to accurately model bonding environments.[3]

Detailed Protocol: DFT Geometry Optimization and Frequency Analysis

-

Structure Building : Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

-

Input File Preparation : Create an input file for a computational chemistry package (e.g., Gaussian, ORCA).

-

Route Section : Specify the method and job type (e.g., # M062X/6-311+G(d,p) Opt Freq). The Opt keyword requests a geometry optimization to find the lowest energy structure, and Freq requests a vibrational frequency calculation.

-

Coordinate Section : Provide the initial Cartesian coordinates of the molecule.

-

-

Execution : Submit the calculation to the software.

-

Validation : Upon completion, verify the following:

-

The optimization has converged successfully.

-

The frequency calculation yields zero imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[3]

-

Analysis of Key Quantum Chemical Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A large gap implies high stability, while a small gap suggests the molecule is more reactive.

Caption: Frontier Molecular Orbital energy diagram.

Table 1: Calculated Electronic Properties of this compound (Note: These are representative values. Actual results will depend on the specific level of theory and software used.)

| Property | Calculated Value (eV) | Significance |

| HOMO Energy | -7.5 | Electron-donating capability |

| LUMO Energy | -2.1 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.4 | Chemical reactivity and stability |

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting reactivity towards charged species.

-

Red Regions (Negative Potential) : Indicate electron-rich areas, primarily around the oxygen atoms of the carbonyl and hydroxyl groups. These are the most likely sites for electrophilic attack.

-

Blue Regions (Positive Potential) : Indicate electron-poor areas, expected around the acidic phenolic hydrogen. This is a likely site for nucleophilic attack or hydrogen bonding.

Conceptual DFT provides a quantitative framework for reactivity.[3] These descriptors are calculated from the HOMO and LUMO energies.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | (I+A)² / (8η) | A measure of the molecule's electrophilic nature. |

For local reactivity, Fukui functions are calculated to identify which specific atoms within the molecule are most susceptible to nucleophilic (f+) or electrophilic (f-) attack.[3] For this compound, we would predict that the carbonyl carbons of the α-ketoester system are highly electrophilic and thus susceptible to nucleophilic attack, a key aspect of its chemical reactivity.[5]

Part II: Probing Biological Interactions

To explore the potential of this compound as a pharmacophore or a fragment for drug design, we can use molecular docking to predict its binding mode and affinity to various protein targets.

Expert Rationale for Target Selection and Docking Strategy

Given its role as a precursor to antioxidants and anti-inflammatories, logical protein targets could include enzymes involved in oxidative stress and inflammation, such as Cyclooxygenase (COX) enzymes, or various kinases. A consensus docking approach, which uses multiple different scoring algorithms, is recommended to increase the reliability of the binding mode prediction.[4][6]

Detailed Protocol: Molecular Docking Workflow

Caption: A typical workflow for molecular docking studies.

-

Target Protein Preparation :

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using software like Schrödinger Maestro or UCSF Chimera, prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and repairing any missing side chains or loops.

-

-

Ligand Preparation :

-

Use the DFT-optimized structure of this compound.

-

Generate the low-energy 3D conformation and assign appropriate atom types and partial charges using a force field (e.g., OPLS3).

-

-

Grid Generation : Define the active binding site on the protein. This is typically done by creating a bounding box centered on the position of the original co-crystallized ligand.

-

Docking Execution : Run the docking program (e.g., AutoDock Vina, Glide). The software will systematically sample different conformations and orientations of the ligand within the binding site.

-

Results Analysis :

-

Binding Affinity : The primary output is a "docking score," an estimation of the binding free energy (in kcal/mol). More negative values indicate stronger predicted binding.

-

Binding Pose : Visually inspect the top-ranked poses. Analyze the specific intermolecular interactions, such as hydrogen bonds with polar residues or hydrophobic interactions with nonpolar residues. The phenolic -OH and carbonyl oxygens are prime candidates for forming hydrogen bonds.

-

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations assess the dynamic stability of the ligand-protein complex. A short MD run (e.g., 50-100 nanoseconds) can validate the docking pose.[4] The stability is often measured by calculating the Root Mean Square Deviation (RMSD) of the ligand's position over time. A stable, low RMSD value suggests that the predicted binding mode is plausible.

Bridging Theory with Experimental Validation

Computational results are most powerful when they correlate with and guide experimental work.

Plausible Synthesis Route

A common method for synthesizing aryl α-keto esters is the Friedel-Crafts acylation. A plausible route would involve the reaction of a protected phenol (e.g., 4-methoxyphenol) with methyl oxalyl chloride in the presence of a Lewis acid like AlCl₃, followed by deprotection of the phenol.[7]

Spectroscopic Correlation

DFT frequency calculations can predict the molecule's infrared (IR) spectrum. Comparing the computed vibrational frequencies for key functional groups with experimental data from FT-IR spectroscopy provides a direct validation of the computational model's accuracy.

Table 3: Comparison of Predicted vs. Experimental Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H (Phenol) | ~3400 (broad) | 3200-3600 |

| C=O (Keto) | ~1730 | 1710-1740 |

| C=O (Ester) | ~1750 | 1735-1750 |

| C=C (Aromatic) | ~1600, ~1500 | 1450-1620 |

(Note: Calculated frequencies are often systematically higher than experimental ones and may require a scaling factor for precise comparison.)

Conclusion and Future Directions

This guide has outlined a robust computational workflow for the in-depth characterization of this compound. Through DFT, we can establish a foundational understanding of its electronic structure and reactivity. With molecular docking and MD simulations, we can generate testable hypotheses about its potential biological targets and binding modes.

The insights gained from these theoretical studies can intelligently guide future research. For example, the MEP and Fukui analysis can suggest specific sites for derivatization to enhance activity or selectivity. The binding poses from docking can inspire the design of new analogues with improved interactions within a target's active site. By integrating these computational strategies, researchers can significantly de-risk and accelerate the process of transforming this versatile building block into novel, high-value chemical entities.

References

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]

- 4. A Computational Approach for the Discovery of Novel DNA Methyltransferase Inhibitors [mdpi.com]

- 5. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Consensus docking aid to model the activity of an inhibitor of DNA methyltransferase 1 inspired by de novo design [frontiersin.org]

- 7. methyl 2-(4-chlorophenyl)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Methyl 2-(4-hydroxyphenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-hydroxyphenyl)-2-oxoacetate, also known as methyl 4-hydroxyphenylglyoxylate, is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, incorporating a phenolic hydroxyl group, an α-keto ester moiety, and an aromatic ring, makes it a versatile building block for the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates.[1][2] A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development, ensuring reproducibility of experimental results and optimization of reaction conditions. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental methodologies for their determination.

Physicochemical Properties at a Glance

For ease of reference, the fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while a boiling point is reported in some literature, the compound is a solid at room temperature, making its melting point a more practically relevant physical constant for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₄ | [1][3] |

| Molecular Weight | 180.16 g/mol | [1][3] |

| CAS Number | 38250-16-7 | [3] |

| Appearance | Solid | [4] |

| Boiling Point | 329.4°C at 760 mmHg | [1] |

Detailed Analysis of Physical Characteristics

Appearance and Morphology

This compound typically presents as a solid at ambient temperature.[4] While specific crystalline structure data is not widely available, its solid nature necessitates careful handling and storage to prevent degradation. For experimental use, it is often supplied as a fine powder.

Solubility Profile

The solubility of a compound is a critical parameter that dictates its utility in various experimental setups, from reaction media to biological assays. The presence of both a polar hydroxyl group and a more nonpolar aromatic ring in this compound suggests a nuanced solubility profile.

A qualitative assessment of its solubility in common laboratory solvents is essential for its effective application. Based on the general principle of "like dissolves like," it is anticipated to exhibit solubility in polar organic solvents.

Expected Solubility:

-

Soluble in: Methanol, ethanol, dimethyl sulfoxide (DMSO), acetone, and other polar organic solvents.

-

Slightly soluble to insoluble in: Water and nonpolar solvents like hexanes and diethyl ether.

The hydroxyl group can participate in hydrogen bonding with protic solvents, while the ester and keto groups can act as hydrogen bond acceptors. The aromatic ring contributes to its solubility in solvents with some aromatic character.

Experimental Methodologies for Characterization

The following section details the standard experimental protocols for determining the key physical properties of this compound. Adherence to these methodologies is crucial for obtaining accurate and reproducible data.

Workflow for Physical Characterization

The logical flow for the physical and spectroscopic characterization of a novel or synthesized batch of this compound is outlined below. This systematic approach ensures a comprehensive and validated dataset.

Caption: Workflow for the physical and spectroscopic characterization of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

-

Expected Signals:

-

A singlet for the methyl ester protons (-OCH₃).

-

Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

-

A broad singlet for the phenolic hydroxyl proton (-OH), which may be exchangeable with D₂O.

-

-

-

¹³C NMR (Carbon-13 NMR): This provides information about the different carbon environments in the molecule.

-

Expected Signals:

-

A signal for the methyl ester carbon.

-

Signals for the two carbonyl carbons (keto and ester).

-

Signals for the aromatic carbons, with distinct chemical shifts for the substituted and unsubstituted carbons.

-

-

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[5]

-

Expected Absorption Bands:

-

A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

A strong, sharp peak around 1730-1750 cm⁻¹ for the C=O stretching of the ester group.

-

Another strong C=O stretching band for the α-keto group, typically around 1680-1700 cm⁻¹.

-

C-O stretching bands for the ester and phenol in the 1300-1000 cm⁻¹ region.

-

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring and carbonyl groups in this compound.

-

Expected Absorption Maxima (λmax):

-

The presence of the phenolic chromophore conjugated with the keto-ester system is expected to result in strong absorption bands in the UV region, likely between 250-350 nm. The exact position of the λmax will be influenced by the solvent polarity.

-

Conclusion

This technical guide provides a foundational understanding of the key physical characteristics of this compound. For researchers and drug development professionals, a precise knowledge of these properties is not merely academic but a practical necessity for the successful design and execution of synthetic routes and biological evaluations. The experimental protocols outlined herein serve as a robust framework for the in-house validation of this important chemical entity, ensuring the integrity and reproducibility of scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 2-(4-hydroxyphenyl)-2-oxoacetate